molecular formula C15H15N2O3+ B11714995 3-Carbamoyl-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium

3-Carbamoyl-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium

Katalognummer: B11714995
Molekulargewicht: 271.29 g/mol
InChI-Schlüssel: PFYFANRHYIWRMC-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-CARBAMOYL-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyridinium core substituted with a carbamoyl group and a methoxyphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-CARBAMOYL-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM typically involves multiple steps. One common method includes the reaction of 5-(4-methoxyphenyl)furan-2,3-dione with urea in a 1:1 ratio when refluxed in a mixture of 1,2-dichloroethane-DMSO, resulting in the formation of the desired compound . This reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

3-CARBAMOYL-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-CARBAMOYL-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-CARBAMOYL-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-CARBAMOYL-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H15N2O3+

Molekulargewicht

271.29 g/mol

IUPAC-Name

1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide

InChI

InChI=1S/C15H14N2O3/c1-20-13-6-4-11(5-7-13)14(18)10-17-8-2-3-12(9-17)15(16)19/h2-9H,10H2,1H3,(H-,16,19)/p+1

InChI-Schlüssel

PFYFANRHYIWRMC-UHFFFAOYSA-O

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.